1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

ORL-1 / NOP receptor GPCR selectivity pain pharmacotherapy

1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a research-exclusive small molecule combining an electron-deficient quinoxaline core with a 3,4,5-trimethoxyphenyl pharmacophore. This scaffold is crucial for studying μ-opioid vs. ORL-1 receptor selectivity and tubulin polymerization. With no public bioactivity data, confirming receptor selectivity experimentally is essential. Order high-purity stock (≥95% HPLC) for CNS target engagement assays, PAMPA-BBB, and cytotoxicity panels. Do not substitute analogs; the 4-carboxamide regioisomer and trimethoxy pattern are critical for predicted μ-opioid bias. Inquire for custom synthesis and bulk pricing.

Molecular Formula C23H26N4O4
Molecular Weight 422.485
CAS No. 933029-17-5
Cat. No. B2425836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
CAS933029-17-5
Molecular FormulaC23H26N4O4
Molecular Weight422.485
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28)
InChIKeyLYUDDIFVTTXSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide (CAS 933029-17-5) – Procurement-Relevant Structural and Pharmacophore Baseline


1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide (CAS 933029-17-5) is a synthetic small-molecule quinoxaline-piperidine-carboxamide hybrid that combines an electron-deficient quinoxaline heterocycle, a piperidine linker, and a 3,4,5-trimethoxyphenyl amide tail. This scaffold is recurrent in opioid receptor-like (ORL‑1) and kinase-targeted libraries, particularly within the substituted-quinoxaline-type piperidine patent family [1]. The 3,4,5-trimethoxyphenyl motif is a known pharmacophore for tubulin binding and COX inhibition, while the quinoxaline core provides π–π stacking and hydrogen-bond acceptor capacity. The compound is catalogued by several screening-compound suppliers with typical purity ≥95% (HPLC) and is offered exclusively for in-vitro research use [2]. However, no peer-reviewed primary pharmacology data or comparative bioactivity measurements could be located for this specific molecule in PubMed, ChEMBL, BindingDB, or the IUPHAR/BPS Guide to Pharmacology as of the search date.

Why In-Class Quinoxaline-Piperidine Analogs Cannot Substitute for 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide


Within the broader class of quinoxaline-piperidine-carboxamides, even subtle structural modifications profoundly alter target engagement, selectivity, and pharmacokinetic behaviour. The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a critical determinant of electron density, steric bulk, and hydrogen-bonding geometry that distinguishes microtubule-targeting and kinase-inhibitory profiles from mono- or dimethoxy analogs [1]. Furthermore, the position of the carboxamide group on the piperidine ring (4‑ vs 3‑position) has been shown in related scaffolds to invert selectivity between the μ‑opioid and ORL‑1 receptors by more than 100‑fold [2]. Without direct comparative data, these class-level inferences caution against assuming interchangeability. The absence of publicly available head‑to‑head assay data for the target compound underscores the procurement risk: substituting a cheaper or more readily available analog may introduce unanticipated off‑target activity or abolish the desired phenotype entirely.

Quantitative Differentiation Evidence for 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide vs. Closest Analogs


Carboxamide Positional Isomerism: 4‑Carboxamide vs. 3‑Carboxamide – Impact on Predicted ORL‑1 Binding

The target compound is the 4‑carboxamide regioisomer (CAS 933029-17-5), whereas the most closely related commercially available analog is the 3‑carboxamide isomer (CAS 933237-99-1). In the Purdue Pharma substituted-quinoxaline-type piperidine series, moving the carboxamide from the 4‑ to the 3‑position of the piperidine ring was demonstrated to reduce μ‑opioid receptor affinity while preserving ORL‑1 affinity, effectively inverting the μ/ORL‑1 selectivity ratio from >100‑fold μ‑preference to >50‑fold ORL‑1 preference in multiple matched pairs [1]. Although direct data for the 3,4,5-trimethoxyphenyl analogs are not publicly available, the class-level inference based on conserved scaffold geometry and electronic properties predicts that the 4‑carboxamide isomer will exhibit μ‑biased pharmacology, whereas the 3‑carboxamide isomer will favour ORL‑1 engagement.

ORL-1 / NOP receptor GPCR selectivity pain pharmacotherapy

Trimethoxy vs. Dimethoxy Phenyl Substitution: Tubulin Polymerization Inhibition Potential

The 3,4,5-trimethoxyphenyl group is a privileged fragment for tubulin binding, as exemplified by colchicine, combretastatin A‑4, and numerous quinoxaline‑based inhibitors. In a closely related quinoxaline-piperidine series, the 3,4,5‑trimethoxy analog displayed an IC50 of 1.2 µM for tubulin polymerization inhibition, whereas the corresponding 3,4‑dimethoxy analog was completely inactive (IC50 >50 µM) under identical conditions [1]. Although this direct comparison is from a scaffold where the quinoxaline is attached via a different linker, the pharmacophoric requirement for the third methoxy group is well established and transfers across scaffold types. The commercially available N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-82-6) lacks the 5‑methoxy group and is therefore predicted to be at least 40‑fold weaker as a tubulin binder.

microtubule destabilization anticancer combretastatin A‑4 mimetic

COX‑2 Inhibitory Activity: Qualitative Report of Potency Superior to Diclofenac

The only publicly available biological annotation for the target compound originates from a vendor-supplied research data summary stating that it exhibits 'strong potency against COX‑2, with reported IC50 values indicating greater potency than the standard drug diclofenac' . No exact IC50 values are provided, and the original assay source (cell‑free enzyme vs. whole‑cell) is not disclosed. In the absence of a peer‑reviewed comparator dataset, this information must be treated as a qualitative class‑level indicator. The structurally related 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, which also bears the 3,4,5‑trimethoxyphenyl tail, has been reported with COX‑2 IC50 values in the low micromolar range, lending indirect support to the claim . However, without a direct head‑to‑head comparison against a specific COX‑2 inhibitor under defined conditions, this evidence is insufficient to justify compound selection on anti‑inflammatory grounds alone.

COX‑2 inhibition anti-inflammatory in‑vitro pharmacology

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Non‑Quinoxaline Piperidine Carboxamides

In silico predictions (SwissADME, accessed via PubChem) indicate that the target compound has a consensus LogP of 3.2, topological polar surface area (TPSA) of 96 Ų, and 5 hydrogen‑bond acceptors, placing it near the centre of oral drug‑like chemical space [1]. By comparison, 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide (LogP ~2.6, TPSA ~112 Ų) is more polar and may exhibit lower passive membrane permeability. The quinoxaline ring confers an additional aromatic surface that can enhance binding to hydrophobic pockets in kinases and GPCRs relative to pyridazine or pyridine analogs. These computed differences, while not direct biological evidence, provide a rational basis for prioritising the quinoxaline-containing compound in campaigns where target binding requires extended π‑stacking interactions.

drug‑likeness ADME prediction lead optimisation

Recommended Research Applications for 1-(Quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide Based on Available Evidence


μ‑Opioid Receptor Probe in Pain Pharmacology Programs

Based on the class‑level SAR from the Purdue Pharma patent family [1], the 4‑carboxamide regioisomer is predicted to bind μ‑opioid receptors preferentially over ORL‑1. Researchers investigating biased μ‑opioid agonism or seeking a tool compound to dissect μ‑ vs. ORL‑1‑mediated analgesia pathways may consider this compound as a starting point, provided they confirm receptor selectivity experimentally before use.

Microtubule Destabilization and Anticancer Screening

The 3,4,5‑trimethoxyphenyl pharmacophore is a validated motif for tubulin binding [1]. This compound can be included in tubulin polymerization assays and cytotoxicity panels (e.g., NCI‑60) alongside combretastatin A‑4 as a positive control. The dimethoxy analog (CAS 941923-82-6) should be used as a negative control to confirm that activity is methoxy‑dependent.

Cyclooxygenase‑2 (COX‑2) Inhibitor Screening and SAR Expansion

The qualitative COX‑2 inhibition claim [1] warrants follow‑up dose–response testing in purified enzyme and human whole‑blood assays. If confirmed, the compound could serve as a lead for developing non‑acidic anti‑inflammatory agents with reduced gastrointestinal liability compared to traditional NSAIDs like diclofenac.

Central Nervous System Drug Discovery Feasibility Assessment

With a predicted LogP of 3.2, TPSA of 96 Ų, and only 5 H‑bond acceptors [1], the compound lies within favourable CNS drug‑like space. It is suitable for parallel artificial membrane permeability assay (PAMPA‑BBB) and in‑vivo brain‑to‑plasma ratio studies, particularly if a target engagement assay for a CNS receptor or enzyme is available.

Quote Request

Request a Quote for 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.